4,4,6,8-tetramethyl-1'H,4H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-quinazoline]-2,4'(3'H)-dione
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Overview
Description
4,4,6,8-tetramethyl-1’H,4H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-quinazoline]-2,4’(3’H)-dione is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6,8-tetramethyl-1’H,4H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-quinazoline]-2,4’(3’H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione with suitable reagents can yield the desired spiro compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. scaling up the laboratory synthesis methods with optimized reaction conditions and catalysts could be a potential approach for industrial production.
Chemical Reactions Analysis
Types of Reactions
4,4,6,8-tetramethyl-1’H,4H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-quinazoline]-2,4’(3’H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using hydrazine hydrate, selectively involving the carbonyl groups.
Substitution: Substitution reactions can occur at different positions on the quinoline and quinazoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate for reduction and various oxidizing agents for oxidation. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with hydrazine hydrate can yield 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-ones .
Scientific Research Applications
4,4,6,8-tetramethyl-1’H,4H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-quinazoline]-2,4’(3’H)-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anticoagulant.
Material Science: Its spiro structure can be explored for developing new materials with specific properties.
Biological Studies: The compound can be used to study various biological pathways and interactions due to its potential biological activity.
Mechanism of Action
The mechanism of action of 4,4,6,8-tetramethyl-1’H,4H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-quinazoline]-2,4’(3’H)-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit blood coagulation factors Xa and XIa, making it a potential anticoagulant . The compound’s structure allows it to interact with these targets, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-ones: These compounds share a similar core structure but lack the spiro configuration.
4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Although structurally different, this compound is used in similar types of chemical reactions, such as borylation and hydroboration.
Uniqueness
The uniqueness of 4,4,6,8-tetramethyl-1’H,4H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-quinazoline]-2,4’(3’H)-dione lies in its spiro structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H21N3O2 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
6',9',11',11'-tetramethylspiro[1,3-dihydroquinazoline-2,3'-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene]-2',4-dione |
InChI |
InChI=1S/C22H21N3O2/c1-12-9-15-13(2)11-21(3,4)25-18(15)16(10-12)22(20(25)27)23-17-8-6-5-7-14(17)19(26)24-22/h5-11,23H,1-4H3,(H,24,26) |
InChI Key |
PYIOMCXFTFMHNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C3C(=C1)C4(C(=O)N3C(C=C2C)(C)C)NC5=CC=CC=C5C(=O)N4 |
Origin of Product |
United States |
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